

Application of Aligeron in high-throughput screening

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Compound of Interest

Compound Name: *Aligeron*

Cat. No.: *B1666879*

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Application Note: Aligeron

Application of **Aligeron** in High-Throughput Screening for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction **Aligeron** is a potent, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. This application note provides a detailed protocol for utilizing **Aligeron** as a positive control in high-throughput screening (HTS) campaigns designed to identify novel mTOR inhibitors. The protocols and data presented herein are optimized for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay format, a robust and widely used method in drug discovery.

Quantitative Data Summary

The following table summarizes the performance of **Aligeron** in a 1536-well plate format TR-FRET assay for mTOR kinase activity. The data demonstrates the suitability of **Aligeron** as a control compound for HTS campaigns.

Parameter	Value	Description
IC50	15 nM	The half-maximal inhibitory concentration of Aligeron against mTOR kinase.
Z'-factor	0.85	A measure of the statistical effect size and an indicator of assay quality. A Z'-factor > 0.5 indicates an excellent assay.
Signal to Background (S/B)	12	The ratio of the signal from the uninhibited kinase reaction to the background signal.
Assay Window	10	The fold difference between the positive and negative controls.

Experimental Protocols

1. Materials and Reagents

- mTOR Kinase (recombinant)
- LanthaScreen™ Eu-anti-GST Antibody
- TR-FRET mTOR Substrate (e.g., GST-tagged 4E-BP1)
- ATP (Adenosine Triphosphate)
- **Aligeron** (as a positive control)
- Test compounds (solubilized in DMSO)
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
- Stop Buffer: 20 mM EDTA in Assay Buffer

- 1536-well, low-volume, black assay plates
- Plate reader capable of TR-FRET measurements

2. Assay Protocol: TR-FRET for mTOR Kinase

This protocol is optimized for a final assay volume of 5 μ L in a 1536-well plate.

Step 1: Compound Dispensing

- Create a dose-response curve for **Aligeron** by performing serial dilutions in DMSO. A typical starting concentration is 1 μ M.
- Dispense 25 nL of each **Aligeron** dilution or test compound into the appropriate wells of the 1536-well plate.
- For control wells, dispense 25 nL of DMSO (negative control) or a high concentration of **Aligeron** (positive control).

Step 2: Kinase and Substrate Addition

- Prepare a 2X mTOR kinase/substrate solution in Assay Buffer. The final concentration of mTOR and substrate should be determined empirically but is typically in the low nanomolar range.
- Dispense 2.5 μ L of the kinase/substrate solution to each well of the assay plate.
- Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the kinase.

Step 3: Initiation of Kinase Reaction

- Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the K_m for ATP for the mTOR kinase.
- Dispense 2.5 μ L of the ATP solution to each well to start the kinase reaction.
- Incubate the plate at room temperature for 60 minutes.

Step 4: Reaction Termination and Detection

- Prepare a 2X solution of Eu-anti-GST antibody in Stop Buffer.
- Dispense 5 μ L of the antibody solution to each well to stop the reaction.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

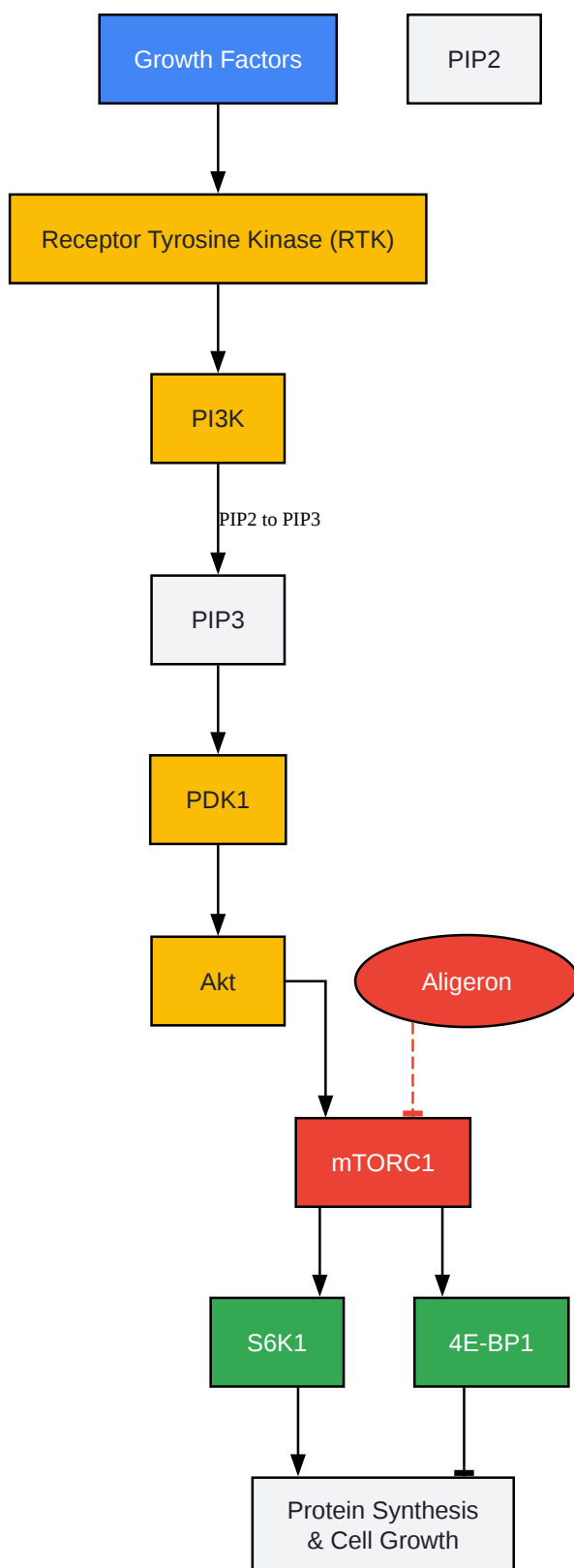
Step 5: Data Acquisition

- Read the plate on a TR-FRET-compatible plate reader using standard europium settings (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.

3. Data Analysis

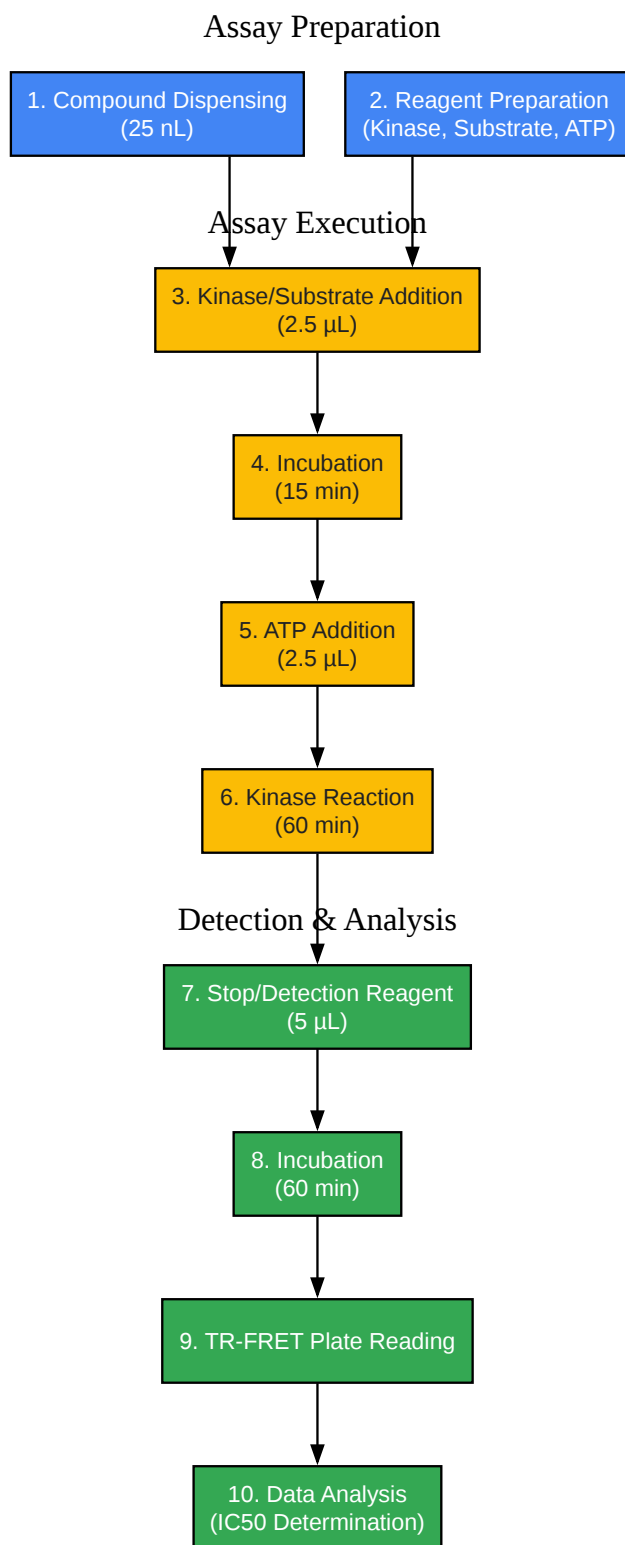
- Normalize the data using the negative (DMSO) and positive (high concentration of **Aligeron**) controls.
- Plot the normalized data against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Visualizations



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Caption: The mTOR signaling pathway with the inhibitory action of **Aligeron**.



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Caption: High-throughput screening workflow for mTOR inhibitor identification.

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